molecular formula C10H14BrNO B183618 3-[(3-Bromobenzyl)amino]propan-1-ol CAS No. 721958-92-5

3-[(3-Bromobenzyl)amino]propan-1-ol

Cat. No.: B183618
CAS No.: 721958-92-5
M. Wt: 244.13 g/mol
InChI Key: IREOYKARTHTUIO-UHFFFAOYSA-N
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Description

3-[(3-Bromobenzyl)amino]propan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an amino-propanol backbone. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromobenzyl)amino]propan-1-ol typically involves the reaction of 3-bromobenzylamine with 3-chloropropan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromobenzyl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Bromobenzyl)amino]propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[(3-Bromobenzyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can form non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the amino-propanol backbone can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromobenzyl)amino]propan-1-ol
  • 3-[(4-Bromobenzyl)amino]propan-1-ol
  • 3-[(3-Chlorobenzyl)amino]propan-1-ol

Uniqueness

3-[(3-Bromobenzyl)amino]propan-1-ol is unique due to the specific positioning of the bromine atom on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. The presence of the bromine atom also enhances the compound’s ability to participate in halogen bonding, a key factor in its biological and chemical properties .

Properties

IUPAC Name

3-[(3-bromophenyl)methylamino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-10-4-1-3-9(7-10)8-12-5-2-6-13/h1,3-4,7,12-13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREOYKARTHTUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366957
Record name 3-[(3-bromobenzyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721958-92-5
Record name 3-[(3-bromobenzyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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